2-(3-chloro-4-fluorophenyl)-2,3-dihydro-1H-1,3-diaza-2-boraphenalene
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Overview
Description
2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a compound that belongs to the class of boron-containing heterocycles. These compounds are known for their unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of boron in the structure imparts unique reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves the formation of the diazaborinine ring system through a series of organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex boron-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides or other reduced species.
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several scientific research applications:
Biology: The compound’s unique reactivity makes it a valuable tool for studying biological processes and developing new biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways and cellular processes, making the compound a potential candidate for drug development and other biomedical applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boron-containing compound used in organic synthesis and medicinal chemistry.
Pinacol Boronic Esters: These compounds are valuable building blocks in organic synthesis and have similar reactivity to 2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine.
Pyrrolidine Derivatives: These compounds share some structural similarities and are used in drug discovery and development.
Uniqueness
2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is unique due to its specific diazaborinine ring system and the presence of both chlorine and fluorine substituents. These features impart distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11BClFN2 |
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Molecular Weight |
296.5 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
InChI |
InChI=1S/C16H11BClFN2/c18-12-9-11(7-8-13(12)19)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H |
InChI Key |
LUYQAEAEBQEZOQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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